Propanoic acid, 3-[[(hydrazinocarbonyl)amino]oxy]-, hydrazide
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Overview
Description
Propanoic acid, 3-[[(hydrazinocarbonyl)amino]oxy]-, hydrazide is a complex organic compound that features a propanoic acid backbone with a hydrazinocarbonyl and aminooxy functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-[[(hydrazinocarbonyl)amino]oxy]-, hydrazide typically involves the reaction of propanoic acid derivatives with hydrazine and hydroxylamine. The reaction conditions often require controlled temperatures and pH levels to ensure the correct formation of the hydrazide group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This can include the use of catalysts and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 3-[[(hydrazinocarbonyl)amino]oxy]-, hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the hydrazide group into other functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The conditions typically involve specific temperatures, solvents, and reaction times to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Propanoic acid, 3-[[(hydrazinocarbonyl)amino]oxy]-, hydrazide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of propanoic acid, 3-[[(hydrazinocarbonyl)amino]oxy]-, hydrazide involves its interaction with specific molecular targets. The hydrazide group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound can act as a nucleophile in chemical reactions, facilitating the formation of new bonds and structures.
Comparison with Similar Compounds
Similar Compounds
Propanoic acid, 3-[[(hydrazinocarbonyl)amino]oxy]-, hydrazide: shares similarities with other hydrazide derivatives, such as acetic acid hydrazide and butanoic acid hydrazide.
Hydrazine derivatives: Compounds like hydrazinecarboxamide and hydrazinecarbothioamide have similar functional groups and reactivity.
Uniqueness
What sets this compound apart is its specific combination of functional groups, which provides unique reactivity and potential applications. Its ability to form stable complexes and participate in diverse chemical reactions makes it a valuable compound in various scientific fields.
Properties
CAS No. |
61982-51-2 |
---|---|
Molecular Formula |
C4H11N5O3 |
Molecular Weight |
177.16 g/mol |
IUPAC Name |
1-amino-3-(3-hydrazinyl-3-oxopropoxy)urea |
InChI |
InChI=1S/C4H11N5O3/c5-7-3(10)1-2-12-9-4(11)8-6/h1-2,5-6H2,(H,7,10)(H2,8,9,11) |
InChI Key |
PVJUYDMPZGDBBH-UHFFFAOYSA-N |
Canonical SMILES |
C(CONC(=O)NN)C(=O)NN |
Origin of Product |
United States |
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